Tert-butyl cycloheptanecarboxylate
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Overview
Description
Tert-butyl cycloheptanecarboxylate is an organic compound belonging to the class of carboxylic acid esters It is characterized by a cycloheptane ring attached to a carboxylate group, which is further esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl cycloheptanecarboxylate can be synthesized through several methods. One common approach involves the esterification of cycloheptanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the transesterification of methyl or ethyl cycloheptanecarboxylate with tert-butyl alcohol. This reaction can be catalyzed by bases such as sodium methoxide or potassium tert-butoxide. The reaction conditions usually involve heating the mixture to promote the exchange of ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds . These systems offer advantages such as improved reaction control, reduced reaction times, and increased sustainability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cycloheptanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide (H2O2).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: TBHP, H2O2, catalytic amounts of bismuth (III) oxide.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: Alkyl halides, amines, thiols, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Scientific Research Applications
Tert-butyl cycloheptanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its ester group can be selectively modified, making it a versatile intermediate.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its structural features allow for the exploration of new chemical space in drug discovery.
Medicine: this compound derivatives may exhibit pharmacological properties, making them candidates for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl cycloheptanecarboxylate involves its interaction with molecular targets through its ester functional group. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the tert-butyl group, which can modulate its interactions with enzymes and receptors .
Comparison with Similar Compounds
Tert-butyl cycloheptanecarboxylate can be compared with other similar compounds such as:
Tert-butyl cyclohexanecarboxylate: Similar in structure but with a six-membered ring instead of a seven-membered ring. The additional ring size in this compound can influence its reactivity and steric properties.
Tert-butyl cyclopentanecarboxylate: Contains a five-membered ring, leading to different conformational and steric effects compared to the seven-membered ring in this compound.
Tert-butyl benzoate: An aromatic ester with different electronic properties due to the presence of the benzene ring. .
Properties
IUPAC Name |
tert-butyl cycloheptanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-12(2,3)14-11(13)10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEHIBWMBLQEAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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